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molecular formula C19H19NOS B8510269 Benzenecarbothioic acid, 4-pentyl-, S-(4-cyanophenyl) ester CAS No. 64408-93-1

Benzenecarbothioic acid, 4-pentyl-, S-(4-cyanophenyl) ester

Cat. No. B8510269
M. Wt: 309.4 g/mol
InChI Key: BBGRZAVBXDNDOR-UHFFFAOYSA-N
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Patent
US05578242

Procedure details

Quantities: compound 17 (0.51 g, 3.8 mmol), compound 10 (0.87 g, 4.5 mmol), 4-(dimethylamino)pyridine (0.19 g, 1.6 mmol). N,N'-dicyclohexylcarbodiimide (0.94 g, 4.6 mmol).
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=O)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[C:15]([C:17]1[CH:22]=[CH:21][C:20]([SH:23])=[CH:19][CH:18]=1)#[N:16].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1>[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([S:23][C:20]2[CH:21]=[CH:22][C:17]([C:15]#[N:16])=[CH:18][CH:19]=2)=[O:12])=[CH:13][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
C(CCCC)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.87 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)S
Step Three
Name
Quantity
0.94 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
0.19 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCC)C1=CC=C(C(=O)SC2=CC=C(C=C2)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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